molecular formula C11H7NO4S B1393772 5-Nitro-3-(thiophen-2-YL)benzoic acid CAS No. 1261968-96-0

5-Nitro-3-(thiophen-2-YL)benzoic acid

Cat. No. B1393772
M. Wt: 249.24 g/mol
InChI Key: SCNRWRRNNWDBOB-UHFFFAOYSA-N
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Description

5-Nitro-3-(thiophen-2-YL)benzoic acid is a chemical compound with the molecular formula C11H7NO4S. It has a molecular weight of 249.24 g/mol . The compound is a member of the thiophene family, which are heterocyclic compounds that have been reported to possess a wide range of therapeutic properties .


Molecular Structure Analysis

The molecular structure of 5-Nitro-3-(thiophen-2-YL)benzoic acid consists of a thiophene ring attached to a benzoic acid group at the 3-position and a nitro group at the 5-position . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .

Scientific Research Applications

  • Quinoxaline Derivatives

    • Field : Organic Chemistry
    • Application : Quinoxaline derivatives, which can be synthesized using thiophen-2-yl compounds, have diverse pharmacological activities .
    • Method : The synthesis of quinoxaline derivatives involves many different methods of synthetic strategies .
    • Results : Quinoxaline derivatives have shown to have antimicrobial, anti-amoebic, anti-proliferative, hypoglycemic, anti-glaucoma, antiviral, cytotoxic with anticancer, antitumor, antithrombotic, anti-HIV, anti-inflammatory and analgesic activities .
  • N-(thiophen-2-yl) Nicotinamide Derivatives

    • Field : Agricultural Chemistry
    • Application : N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized for their fungicidal activity .
    • Method : The synthesis involved splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
    • Results : Compounds exhibited excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse .
  • Benzothiophene Derivatives

    • Field : Organic Chemistry
    • Application : Benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions .
    • Method : The synthesis involved the use of thiophen-2-yl compounds .
    • Results : Some of the synthesized compounds displayed high antibacterial activity against S. aureus . Additionally, a few compounds showed high antioxidant capacities .
  • Heterocyclic Compounds using Vilsmeier–Haack Reagent

    • Field : Organic Chemistry
    • Application : The Vilsmeier–Haack reagent is used to formylate various heterocyclic compounds of medicinal interest .
    • Method : The synthesis involves the use of thiophen-2-yl compounds .
    • Results : These carboxylate moieties can effectively cooperate as precursors for several multi-component reactions .
  • Benzothiophene Derivatives

    • Field : Organic Chemistry
    • Application : Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . Some of the compounds displayed high antibacterial activity against S. aureus . Additionally, a few compounds showed high antioxidant capacities .
    • Method : The synthesis involved the use of thiophen-2-yl compounds .
    • Results : 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E), 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L) and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) displayed high antibacterial activity against S. aureus . 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) were found to have potentials to be used as antifungal agents against current fungal diseases . Novel 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) also showed quite high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively; which surpassed the antioxidant capacity of an universally accepted reference of trolox .
  • Heterocyclic Compounds using Vilsmeier–Haack Reagent

    • Field : Organic Chemistry
    • Application : The Vilsmeier–Haack reagent is used to formylate various heterocyclic compounds of medicinal interest . These carboxylate moieties can effectively cooperate as precursors for several multi-component reactions .
    • Method : The synthesis involves the use of thiophen-2-yl compounds .
    • Results : Due to the different chemical interactions, efficacy, and potency of V. H. reagents, plenty of heterocyclic compounds can be synthesized which serve as a constituent in various novel medications and acts as a bridge between biology and chemistry .

Future Directions

Thiophene and its derivatives, including 5-Nitro-3-(thiophen-2-YL)benzoic acid, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-nitro-5-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)8-4-7(10-2-1-3-17-10)5-9(6-8)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNRWRRNNWDBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688547
Record name 3-Nitro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-3-(thiophen-2-YL)benzoic acid

CAS RN

1261968-96-0
Record name 3-Nitro-5-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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